2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide is an organic compound with a complex structure that includes a cycloheptylidenehydrazinyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide typically involves the reaction of cycloheptanone with hydrazine to form the cycloheptylidenehydrazine intermediate. This intermediate is then reacted with isopropyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclohexylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide
- 2-(2-cyclopentylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide
Uniqueness
2-(2-cycloheptylidenehydrazinyl)-2-oxo-N-(propan-2-yl)acetamide is unique due to its larger cycloheptylidene ring, which may confer different steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N'-(cycloheptylideneamino)-N-propan-2-yloxamide |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)12(17)15-14-10-7-5-3-4-6-8-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
InChI Key |
KTFYXEACVSCOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=C1CCCCCC1 |
Origin of Product |
United States |
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